
BIS(2-HYDROXYETHYL)AMINE-D11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“BIS(2-HYDROXYETHYL)AMINE-D11” is a compound with the molecular formula C4H11NO2 . It is also known as Diethanolamine or 2,2’-Iminodiethanol . The compound is a secondary amine and a diol .
Molecular Structure Analysis
The compound has a molecular weight of 116.20 g/mol . The IUPAC name is N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine . The InChI is InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD .Physical And Chemical Properties Analysis
The compound has a molecular weight of 116.20 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass is 116.148022799 g/mol .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of BIS(2-HYDROXYETHYL)AMINE-D11 can be achieved by a multistep reaction starting from commercially available starting materials.", "Starting Materials": [ "2-chloroethanol", "sodium borohydride", "deuterated water", "ammonium hydroxide", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "toluene", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2-chloroethanol-d", "2-chloroethanol can be synthesized by the reaction of deuterated water with ethylene oxide in the presence of a catalyst such as sulfuric acid. The resulting 2-chloroethanol-d can be purified by distillation.", "Step 2: Reduction of 2-chloroethanol-d", "2-chloroethanol-d can be reduced to ethylene-d by using sodium borohydride as a reducing agent in ethanol. The reaction can be carried out under reflux conditions for several hours.", "Step 3: Synthesis of BIS(2-HYDROXYETHYL)AMINE-D11", "BIS(2-HYDROXYETHYL)AMINE-D11 can be synthesized by the reaction of ethylene-d with ammonium hydroxide in the presence of hydrogen peroxide as an oxidizing agent. The reaction can be carried out under reflux conditions for several hours. The resulting product can be purified by extraction with diethyl ether, followed by washing with sodium hydroxide and acetic acid. The final product can be obtained by evaporation of the solvent using toluene and hexane." ] } | |
CAS-Nummer |
1219804-08-6 |
Produktname |
BIS(2-HYDROXYETHYL)AMINE-D11 |
Molekularformel |
C4H11NO2 |
Molekulargewicht |
116.204 |
IUPAC-Name |
N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |
InChI-Schlüssel |
ZBCBWPMODOFKDW-DEEHOQBLSA-N |
SMILES |
C(CO)NCCO |
Synonyme |
BIS(2-HYDROXYETHYL)AMINE-D11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




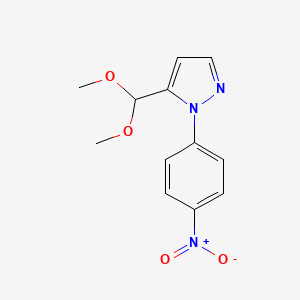
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)
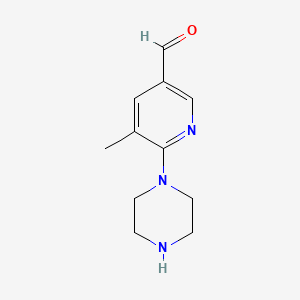
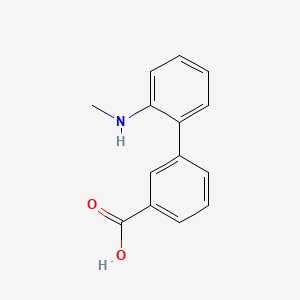
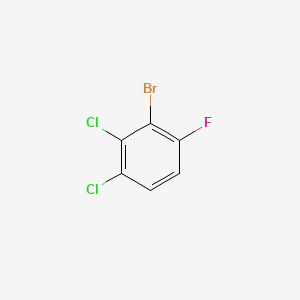
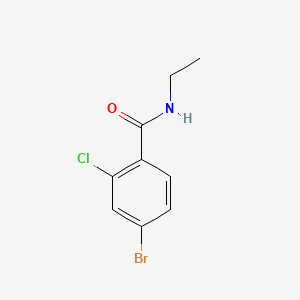
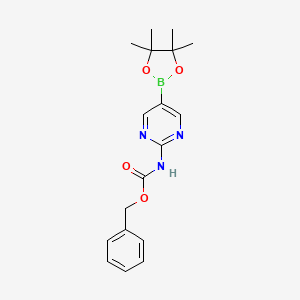
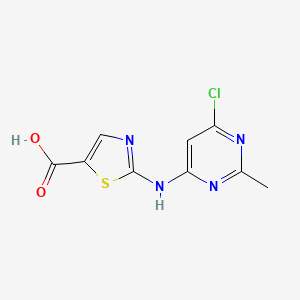
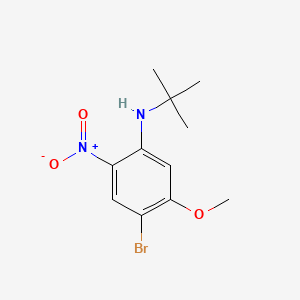
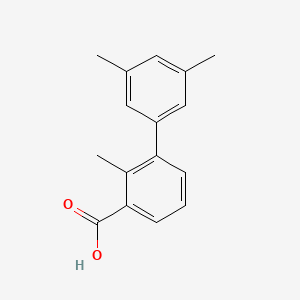
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)